molecular formula C12H13NS B1454648 1-(4-Thiophen-3-ylphenyl)-ethylamine CAS No. 885468-59-7

1-(4-Thiophen-3-ylphenyl)-ethylamine

Cat. No.: B1454648
CAS No.: 885468-59-7
M. Wt: 203.31 g/mol
InChI Key: OKFWLZYENOJTIR-UHFFFAOYSA-N
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Description

1-(4-Thiophen-3-ylphenyl)-ethylamine is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Thiophen-3-ylphenyl)-ethylamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Attachment to the Phenyl Group: The thiophene ring is then attached to a phenyl group via a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Introduction of the Ethylamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Thiophen-3-ylphenyl)-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the thiophene or phenyl rings are substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-(4-Thiophen-3-ylphenyl)-ethylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-Thiophen-3-ylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Thiophen-3-ylphenyl)-ethylamine can be compared with other similar compounds, such as:

    4-(Thiophen-3-yl)aniline: Similar structure but lacks the ethylamine group, leading to different chemical and biological properties.

    2,5-Di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole: Contains additional thiophene rings, resulting in enhanced electronic properties for applications in organic electronics.

    Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Features more complex aromatic systems, offering unique photophysical and electronic properties.

Properties

IUPAC Name

1-(4-thiophen-3-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-9H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWLZYENOJTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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